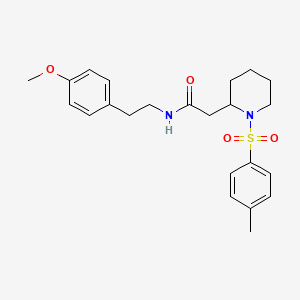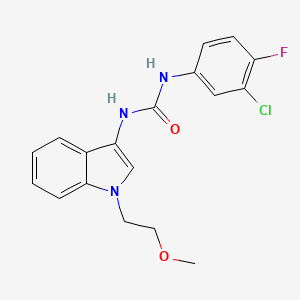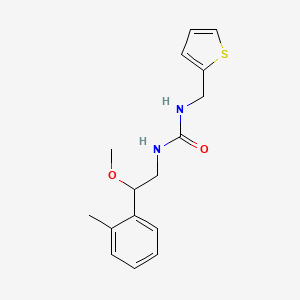![molecular formula C18H22ClNO4S B2985129 (4-Chloro-2,5-dimethoxyphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine CAS No. 884615-05-8](/img/structure/B2985129.png)
(4-Chloro-2,5-dimethoxyphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-2,5-dimethoxyphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine, also known as TMS-4-DMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of phenethylamines and is structurally similar to the psychedelic drug mescaline.
科学的研究の応用
(4-Chloro-2,5-dimethoxyphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have high affinity and selectivity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has been used as a tool to study the structure-activity relationship of 5-HT2A receptor ligands and to investigate the role of this receptor in various physiological and pathological conditions.
作用機序
(4-Chloro-2,5-dimethoxyphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine acts as a partial agonist at the 5-HT2A receptor, meaning that it binds to the receptor and activates it to a lesser extent than a full agonist. This results in a moderate activation of the receptor and a downstream signaling cascade that leads to changes in neuronal activity and neurotransmitter release. The exact mechanism of action of this compound is still being investigated, but it is thought to involve the modulation of intracellular signaling pathways and the activation of downstream effector molecules.
Biochemical and Physiological Effects:
This compound has been shown to induce a range of biochemical and physiological effects in vitro and in vivo. It has been reported to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, and to enhance synaptic plasticity and neuronal excitability. This compound has also been shown to have anti-inflammatory and neuroprotective effects, and to modulate the activity of the immune system.
実験室実験の利点と制限
One of the main advantages of (4-Chloro-2,5-dimethoxyphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine for lab experiments is its high affinity and selectivity for the 5-HT2A receptor, which allows for precise targeting of this receptor in vitro and in vivo. It also has a relatively long half-life and low toxicity, making it a safe and reliable tool for scientific research. However, one limitation of this compound is its relatively low potency as a partial agonist, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are many potential future directions for research on (4-Chloro-2,5-dimethoxyphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine. One area of interest is the development of more potent and selective 5-HT2A receptor ligands based on the structure of this compound. Another area of interest is the investigation of the role of the 5-HT2A receptor in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, this compound could be used as a tool to study the neural circuits and mechanisms underlying consciousness and altered states of consciousness, such as those induced by psychedelic drugs.
合成法
The synthesis of (4-Chloro-2,5-dimethoxyphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine involves the reaction of 4-chloro-2,5-dimethoxyphenylamine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a high purity.
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO4S/c1-10-7-11(2)13(4)18(12(10)3)25(21,22)20-15-9-16(23-5)14(19)8-17(15)24-6/h7-9,20H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDCPPAUIHQQIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2985047.png)



![N-(4-fluorophenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]butanamide](/img/structure/B2985054.png)

![4-Methoxyphenyl [9-(4-methylpiperidino)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl] sulfone](/img/structure/B2985060.png)
![methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2985063.png)
![1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-N-methyl-N-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B2985064.png)



![3-Chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2985069.png)